Sulfo-GMBS

説明

The exact mass of the compound Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulfo-GMBS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfo-GMBS including the price, delivery time, and more detailed information at info@benchchem.com.

特性

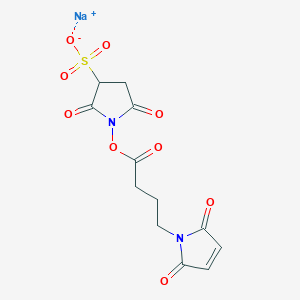

IUPAC Name |

sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O9S.Na/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22;/h3-4,7H,1-2,5-6H2,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULARYIUTHAWJMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635595 | |

| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185332-92-7 | |

| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-GMBS: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-γ-maleimidobutyryl-oxysulfosuccinimide ester (Sulfo-GMBS), a heterobifunctional crosslinker widely utilized in the fields of biochemistry, immunology, and drug development for the covalent conjugation of biomolecules.

Core Concepts: Chemical Structure and Properties

Sulfo-GMBS is a water-soluble amine-to-sulfhydryl crosslinker.[1][2] Its structure features two reactive groups at opposite ends of a short spacer arm: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide (B117702) group.[3] The Sulfo-NHS ester reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups (such as those on cysteine residues) to form stable thioether bonds.[3]

The presence of the sulfonate group on the NHS ring renders the molecule water-soluble, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents.[1][3] This is a significant advantage over its non-sulfonated analog, GMBS. Sulfo-GMBS is a non-cleavable crosslinker, meaning the resulting conjugate is stable under reducing conditions.[1]

| Property | Value | References |

| Synonyms | N-(γ-Maleimidobutyryloxy)sulfosuccinimide ester, sodium salt; Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | [1][4] |

| Molecular Formula | C12H11N2NaO9S | [1][5] |

| Molecular Weight | 382.28 g/mol | [1][4][6] |

| Spacer Arm Length | 7.3 Å | [1][6] |

| Reactive Groups | Sulfo-NHS ester, Maleimide | [6] |

| Reactivity | Primary amines (-NH2), Sulfhydryls (-SH) | [1][6] |

| Solubility | Water-soluble (up to ~10 mM in aqueous buffers) | [3] |

| Cell Permeability | No | [6] |

Reaction Mechanism and Experimental Protocols

The use of Sulfo-GMBS typically involves a two-step reaction to ensure specificity and prevent self-conjugation.[3][7] First, the Sulfo-NHS ester is reacted with the amine-containing molecule. After removing the excess, unreacted crosslinker, the maleimide-activated molecule is then introduced to the sulfhydryl-containing molecule.

Materials:

-

Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.[3]

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Sulfo-GMBS

-

Desalting columns

Procedure:

Step 1: Activation of Amine-Containing Protein

-

Preparation: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 0.1 mM (e.g., 5 mg of a 50 kDa protein in 1 mL).[3][8]

-

Crosslinker Addition: Immediately before use, prepare a 10 mM stock solution of Sulfo-GMBS in the conjugation buffer (3.82 mg/mL).[3] Add a 10- to 50-fold molar excess of the Sulfo-GMBS stock solution to the protein solution.[3] For a 0.1 mM protein solution, adding 100 µL of 10 mM Sulfo-GMBS per mL of protein solution will result in a final crosslinker concentration of 1 mM (a 10-fold molar excess).[3][8]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[3]

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-GMBS using a desalting column or dialysis.[3] This step is crucial to prevent the maleimide groups from reacting with any sulfhydryl-containing reducing agents that might be used in the next step.

Step 2: Conjugation to Sulfhydryl-Containing Molecule

-

Preparation of Molecule-SH: Ensure the sulfhydryl-containing molecule has a free (reduced) sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.[3]

-

Conjugation Reaction: Add the maleimide-activated protein from Step 1 to the sulfhydryl-containing molecule. The reaction should be carried out at pH 6.5-7.5.[3]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

Quenching (Optional): To stop the reaction, a small molecule containing a free sulfhydryl (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.

Applications in Research and Drug Development

Sulfo-GMBS is a versatile tool with numerous applications, primarily centered around the stable linking of two different molecules.

-

Antibody-Enzyme Conjugates: A common application is the creation of antibody-enzyme conjugates for use in immunoassays like ELISA.[1][3][7]

-

Hapten-Carrier Conjugation: Sulfo-GMBS is used to conjugate small molecules (haptens) to larger carrier proteins (like KLH or BSA) to elicit an immune response and generate antibodies against the hapten.[1][3][7] Notably, Sulfo-GMBS is reported to be less immunogenic than other crosslinkers like SMCC, which is advantageous in antibody production.[1][6]

-

Protein-Peptide Conjugation: It is used for linking peptides to proteins for various research purposes, including studying protein-protein interactions.

-

Surface Immobilization: Proteins can be immobilized onto surfaces that have been functionalized with either amine or sulfhydryl groups.

-

Drug-Antibody Conjugates (ADCs): In the realm of drug development, heterobifunctional crosslinkers like Sulfo-GMBS are fundamental in the synthesis of antibody-drug conjugates, where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.

Storage and Handling

Proper storage and handling are critical to maintain the reactivity of Sulfo-GMBS.

-

Storage: Upon receipt, Sulfo-GMBS should be stored at -20°C, desiccated.[9][3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[3]

-

Solution Preparation: Sulfo-GMBS is not stable in aqueous solutions for extended periods due to hydrolysis of the NHS ester. Therefore, solutions should be prepared immediately before use, and any unused reconstituted reagent should be discarded.[3]

Conclusion

Sulfo-GMBS is an invaluable reagent for creating stable, covalent linkages between amine- and sulfhydryl-containing molecules. Its water solubility, defined spacer arm, and high reactivity make it a preferred choice for a wide range of bioconjugation applications, from basic research to the development of sophisticated biotherapeutics. Understanding its chemical properties and adhering to optimized protocols are key to achieving successful and reproducible conjugation results.

References

- 1. cephamls.com [cephamls.com]

- 2. Sulfo GMBS protein crosslinker heterobifunctional non cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Cross-Linker Sulfo-GMBS | CAS 185332-92-7 Dojindo [dojindo.com]

- 5. Sulfo-GMBS - Immunomart [immunomart.com]

- 6. Thermo Scientific Sulfo-GMBS (N- -maleimidobutyryl-oxysulfosuccinimide ester) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. labmartgh.com [labmartgh.com]

- 9. Sulfo-GMBS (N-γ-maleimidobutyryl-oxysulfosuccinimide ester) 50 mg | Buy Online [thermofisher.com]

An In-depth Technical Guide to Sulfo-GMBS: Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sulfo-GMBS crosslinker, a vital tool in modern bioconjugation. We will delve into its core mechanism of action, provide detailed experimental protocols, present quantitative data on conjugation efficiency and stability, and visualize key processes for enhanced understanding.

Introduction to Sulfo-GMBS

Sulfo-GMBS (N-γ-Maleimidobutyryl-oxysulfosuccinimide ester) is a water-soluble, heterobifunctional crosslinker widely employed in the covalent linkage of biomolecules.[1] Its structure features two distinct reactive moieties at either end of a 7.3 Å spacer arm: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide (B117702) group.[1] This dual reactivity allows for the specific and sequential conjugation of molecules containing primary amines (-NH₂) to molecules possessing sulfhydryl groups (-SH). The inclusion of a sulfonate group on the NHS ring enhances the water solubility of Sulfo-GMBS, making it particularly suitable for reactions in aqueous buffers and reducing the need for organic solvents that can be detrimental to protein structure and function.

Core Mechanism of Action

The bioconjugation process using Sulfo-GMBS is a two-step reaction targeting primary amines and sulfhydryl groups, respectively. This sequential approach allows for controlled and specific coupling, minimizing the formation of unwanted homodimers.

Step 1: Reaction with Primary Amines via the Sulfo-NHS Ester

The first step involves the reaction of the Sulfo-NHS ester moiety of Sulfo-GMBS with a primary amine, typically found on the side chain of lysine (B10760008) residues or the N-terminus of a protein. This reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the Sulfo-NHS ester. This leads to the formation of a stable and irreversible amide bond, with the release of the Sulfo-N-hydroxysuccinimide leaving group.[1]

This initial reaction is most efficient in a slightly alkaline pH range of 7.2 to 8.5.[2][3] At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic, facilitating the attack on the ester. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the Sulfo-NHS ester.

References

An In-Depth Technical Guide to Sulfo-GMBS Crosslinker Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sulfo-GMBS crosslinker, a vital tool in bioconjugation and proteomics. We will delve into its chemical properties, mechanism of action, and key applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical implementation in your research.

Core Concepts: Understanding Sulfo-GMBS

N-γ-maleimidobutyryl-oxysulfosuccinimide ester (Sulfo-GMBS) is a water-soluble, heterobifunctional crosslinker. Its structure features two distinct reactive groups at either end of a 7.3 Å spacer arm: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide (B117702) group.[1][2] This dual reactivity allows for the sequential and specific conjugation of molecules containing primary amines (-NH₂) and sulfhydryls (-SH), respectively.[3]

The inclusion of a sulfonate group on the NHS ester ring significantly increases the water solubility of Sulfo-GMBS compared to its non-sulfonated analog, GMBS.[3] This property is highly advantageous for reactions involving proteins and other biomolecules that may be sensitive to organic solvents. Furthermore, Sulfo-GMBS is considered to be less immunogenic than other crosslinkers like SMCC.[4]

Mechanism of Action

The crosslinking process with Sulfo-GMBS typically follows a two-step reaction pathway:

-

Amine Reaction: The Sulfo-NHS ester reacts with primary amines, commonly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[3]

-

Sulfhydryl Reaction: The maleimide group specifically reacts with sulfhydryl groups, present in cysteine residues, to form a stable thioether bond. This reaction is optimal at a pH range of 6.5-7.5.[3]

A critical aspect of using Sulfo-GMBS is managing the stability of its reactive ends. The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH. The maleimide group is generally more stable but can also undergo hydrolysis at pH values above 7.5, which can lead to a loss of specificity for sulfhydryls.[3][5] Therefore, careful control of reaction pH and timing is crucial for successful conjugation.

Quantitative Data

The efficiency and stability of Sulfo-GMBS are influenced by several factors. The following tables summarize key quantitative parameters to guide experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 382.28 g/mol | [3] |

| Spacer Arm Length | 7.3 Å | [3] |

| Solubility in Water | ~10 mM | [3] |

Table 1: Physicochemical Properties of Sulfo-GMBS

| Reactive Group | Optimal pH Range | Key Considerations | Reference(s) |

| Sulfo-NHS Ester | 7.0 - 9.0 | Hydrolysis rate increases significantly with increasing pH. | [3] |

| Maleimide | 6.5 - 7.5 | Hydrolysis and loss of specificity can occur at pH > 7.5. | [3][5] |

Table 2: Recommended pH Ranges for Sulfo-GMBS Reactions

| Parameter | Recommended Range | Key Considerations | Reference(s) |

| Molar Excess of Sulfo-GMBS over Amine-containing Protein | 10 to 50-fold | Higher excess may be needed for dilute protein solutions. Empirical optimization is recommended. | [3] |

| Reaction Time (Amine Reaction) | 30 minutes at room temperature or 2 hours at 4°C | Longer incubation times generally do not significantly increase yield. | [3] |

| Reaction Time (Sulfhydryl Reaction) | 30 minutes at room temperature or 2 hours at 4°C | Can be extended overnight if necessary. | [3] |

Table 3: General Reaction Parameters for Two-Step Crosslinking

Experimental Protocols

This section provides detailed methodologies for common applications of Sulfo-GMBS.

Protocol 1: Two-Step Protein-Protein Conjugation (e.g., Antibody-Enzyme Conjugate)

This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Sulfo-GMBS

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine- and sulfhydryl-free buffer. Adding 1-5 mM EDTA is recommended to prevent disulfide bond formation.[3]

-

Desalting columns

-

Quenching solution (e.g., buffer containing reduced cysteine)

Procedure:

Step 1: Preparation of Maleimide-Activated Protein-NH₂

-

Dissolve the amine-containing protein (Protein-NH₂) in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg of a 50 kDa protein in 1 mL).[3]

-

Immediately before use, prepare a 10 mM stock solution of Sulfo-GMBS in Conjugation Buffer (e.g., 3.82 mg in 1 mL).[3]

-

Add the Sulfo-GMBS stock solution to the Protein-NH₂ solution to achieve a final 10- to 50-fold molar excess of the crosslinker.[3] For a 10-fold excess, add 100 µL of the 10 mM Sulfo-GMBS stock per 1 mL of Protein-NH₂ solution.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[3]

-

Remove excess, non-reacted Sulfo-GMBS using a desalting column equilibrated with Conjugation Buffer.[3]

Step 2: Conjugation to Sulfhydryl-Containing Protein

-

If the sulfhydryl-containing protein (Protein-SH) has existing disulfide bonds that need to be reduced, treat it with a reducing agent like TCEP. Follow this with purification using a desalting column to remove the reducing agent.[3]

-

Combine the maleimide-activated Protein-NH₂ with the Protein-SH in a desired molar ratio.

-

Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C. The reaction can be allowed to proceed overnight if necessary.[3]

-

To stop the reaction, a quenching agent such as a buffer containing reduced cysteine can be added at a concentration several times higher than that of the sulfhydryls on Protein-SH.[3]

-

The final conjugate can be purified using size-exclusion chromatography or other appropriate methods.

Protocol 2: Immobilization of a Peptide onto a Biosensor Surface

This protocol describes the immobilization of a sulfhydryl-containing peptide onto an amine-reactive biosensor surface, a common procedure in Surface Plasmon Resonance (SPR) experiments.

Materials:

-

Amine-reactive biosensor chip

-

Sulfhydryl-containing peptide

-

Sulfo-GMBS

-

Activation Buffer: A mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate buffer (e.g., MES buffer, pH 6.0).

-

Coupling Buffer: Typically a low ionic strength buffer at a pH that promotes electrostatic attraction of the peptide to the surface (e.g., acetate (B1210297) buffer, pH 4.5).

-

Blocking Solution: e.g., 1 M ethanolamine-HCl, pH 8.5.

-

Running Buffer for SPR analysis.

Procedure:

-

Surface Activation: Activate the amine-reactive sensor surface by injecting the Activation Buffer (NHS/EDC mixture) to create reactive NHS esters on the surface.

-

Sulfo-GMBS Immobilization: Inject a solution of Sulfo-GMBS in a suitable buffer (e.g., PBS, pH 7.2) over the activated surface. The NHS ester of Sulfo-GMBS will react with the activated surface, leaving the maleimide groups exposed.

-

Peptide Coupling: Inject the sulfhydryl-containing peptide solution in Coupling Buffer over the maleimide-activated surface. The sulfhydryl groups of the peptide will react with the maleimide groups on the surface, forming a stable covalent bond.

-

Surface Deactivation: Inject the Blocking Solution to quench any remaining reactive groups on the surface.

-

The sensor chip is now ready for SPR analysis with the immobilized peptide.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental workflows. Below are examples created using the DOT language.

Two-Step Protein Conjugation Workflow

Caption: Workflow for a two-step protein conjugation using Sulfo-GMBS.

Crosslinking Mass Spectrometry (XL-MS) Workflow for Protein Interaction Analysis

Caption: A typical workflow for identifying protein-protein interactions using Sulfo-GMBS and mass spectrometry.[6]

mTOR Signaling Pathway and Potential Crosslinking Targets

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. It is centered around two distinct protein complexes, mTORC1 and mTORC2.[7] Sulfo-GMBS can be employed in crosslinking-mass spectrometry studies to elucidate the protein-protein interactions within these complexes and how they are modulated by upstream signals.

Caption: Simplified mTOR signaling pathway highlighting potential protein-protein interactions within mTORC1 and mTORC2 that can be investigated using Sulfo-GMBS crosslinking.[7][8]

Conclusion

Sulfo-GMBS is a versatile and powerful tool for researchers in various fields, from basic science to drug development. Its water solubility, defined spacer arm, and heterobifunctional reactivity make it an excellent choice for a wide range of bioconjugation applications. By understanding the underlying chemistry and optimizing reaction conditions, researchers can effectively utilize Sulfo-GMBS to create specific and stable bioconjugates for their experimental needs. This guide provides a solid foundation of technical information and practical protocols to facilitate the successful application of Sulfo-GMBS in your research endeavors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Sulfo-GMBS (N-γ-maleimidobutyryl-oxysulfosuccinimide ester) 50 mg | Buy Online [thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Thermo Scientific Sulfo-GMBS (N- -maleimidobutyryl-oxysulfosuccinimide ester) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 5. labmartgh.com [labmartgh.com]

- 6. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. Signaling crosstalk between the mTOR complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulfo-GMBS: Properties, Advantages, and Applications in Bioconjugation

Introduction

In the fields of drug development, proteomics, and diagnostics, the covalent linkage of biomolecules—a process known as bioconjugation—is a fundamental technique. The choice of crosslinking reagent is critical to the success of these applications, dictating the stability, functionality, and immunogenicity of the final conjugate. Sulfo-GMBS (N-γ-maleimidobutyryl-oxysulfosuccinimide ester) has emerged as a premier heterobifunctional crosslinker, distinguished by its enhanced water solubility and robust performance. This guide provides an in-depth analysis of Sulfo-GMBS, detailing its chemical properties, the significant advantages conferred by its water solubility, comprehensive experimental protocols, and key applications for researchers and scientists.

Core Properties of Sulfo-GMBS

Sulfo-GMBS is an amine-to-sulfhydryl crosslinker featuring two distinct reactive moieties: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide (B117702) group, separated by a short aliphatic spacer arm.[1][2] The Sulfo-NHS ester reacts specifically with primary amines (-NH₂) at a pH range of 7-9 to form a stable amide bond.[1] The maleimide group reacts with sulfhydryl groups (-SH) at a pH of 6.5-7.5, creating a highly stable thioether bond.[1] The strategic inclusion of a sulfonate group on the NHS ring dramatically increases the reagent's hydrophilicity without altering its reaction chemistry.[3]

| Property | Value | Reference |

| Molecular Weight | 382.28 g/mol | [4][5] |

| Chemical Formula | C₁₂H₁₁N₂NaO₉S | [2][4] |

| CAS Number | 185332-92-7 | [2][4][6] |

| Spacer Arm Length | 7.3 Å | [2][5][7] |

| Reactive Groups | Sulfo-NHS Ester, Maleimide | [1][7] |

| Target Functionality | Primary Amines & Sulfhydryls | [2][7] |

| Water Soluble | Yes | [1][5][8] |

| Cell Membrane Permeable | No | [3][8] |

The Decisive Advantage: Water Solubility

The primary advantage of Sulfo-GMBS over its analog, GMBS (N-γ-maleimidobutyryloxy-succinimide ester), is its solubility in aqueous solutions.[1] This property addresses several critical challenges in bioconjugation.

-

Elimination of Organic Solvents : GMBS is not water-soluble and must first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction.[1] These solvents can compromise the tertiary structure and biological activity of proteins. Sulfo-GMBS can be dissolved directly in aqueous buffers, preserving the integrity of sensitive biomolecules.[1][9]

-

Simplified Protocols : The ability to work entirely in an aqueous environment streamlines the conjugation workflow, eliminating the need for solvent exchange steps and reducing the risk of protein precipitation.[1]

-

Cell-Surface Specificity : The negatively charged sulfonate group renders Sulfo-GMBS impermeable to the cell membrane.[3][8] This allows for the specific crosslinking and labeling of proteins on the exterior surface of living cells, a crucial capability for studying cell-surface interactions without affecting intracellular components.

-

Reduced Immunogenicity : Studies suggest that GMBS and Sulfo-GMBS are less immunogenic than other common crosslinkers like SMCC, which is a significant benefit when preparing conjugates for in vivo applications, such as hapten-carrier immunogens or antibody-drug conjugates (ADCs).[2][5][7]

| Feature | Sulfo-GMBS | GMBS | Reference |

| Water Solubility | Soluble up to ~10 mM in aqueous buffers. | Insoluble; requires organic solvent. | [1] |

| Required Solvent | Standard aqueous buffers (e.g., PBS). | DMSO or DMF for stock solution. | [1] |

| Cell Membrane Permeability | No (enables cell-surface labeling). | Yes. | [3][8] |

| Impact on Protein | Minimal risk of denaturation from solvents. | Potential for protein denaturation or precipitation due to organic solvent. | [1] |

Reaction Mechanism and Experimental Workflow

Sulfo-GMBS is typically employed in a two-step sequential reaction to ensure specificity and minimize the formation of undesirable homopolymers.[1] First, the amine-containing protein is reacted with an excess of Sulfo-GMBS to form a maleimide-activated intermediate. After removing the excess crosslinker, the sulfhydryl-containing molecule is added to complete the conjugation.[1]

The chemical pathway involves the formation of an amide bond followed by a thioether bond, resulting in a stable, non-cleavable linkage between the two molecules.

Detailed Experimental Protocol

This protocol provides a general framework for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH). Optimization is often necessary for specific applications.[1]

A. Materials Required

-

Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2 or another amine- and sulfhydryl-free buffer (pH 6.5-7.5). Adding 1-5 mM EDTA is recommended to prevent disulfide bond formation.[1]

-

Sulfo-GMBS Reagent: Stored desiccated at -20°C.[1][5] Equilibrate vial to room temperature before opening to prevent moisture condensation.[1]

-

Desalting Column or Dialysis Cassette: For removal of excess crosslinker.

-

Protein-NH₂ and Protein-SH: Purified and ready for conjugation.

B. Procedure: Two-Step Crosslinking

Step 1: Maleimide-Activation of Protein-NH₂

-

Dissolve the amine-containing protein (e.g., an antibody) in Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]

-

Immediately before use, prepare a 10 mM stock solution of Sulfo-GMBS by dissolving 3.82 mg in 1 mL of Conjugation Buffer.[1] Do not store the stock solution.[1]

-

Add the Sulfo-GMBS stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the crosslinker.[1][10] For a 10-fold excess with a 0.1 mM protein solution, add 100 µL of 10 mM Sulfo-GMBS per 1 mL of protein solution.[1]

-

Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[1]

-

Remove excess, non-reacted Sulfo-GMBS by processing the sample through a desalting column or by dialysis against the Conjugation Buffer.[1]

Step 2: Conjugation to Protein-SH

-

Immediately combine the purified, maleimide-activated Protein-NH₂ with the sulfhydryl-containing protein (Protein-SH). The molar ratio should be optimized for the desired final conjugate.

-

Incubate this second reaction for 30 minutes at room temperature or for 2 hours at 4°C.[11] The reaction can often proceed overnight without issue.[11]

-

The final conjugate is now ready for purification or direct use, depending on the application.

| Parameter | Recommended Value / Range | Rationale / Notes |

| Amine Reaction pH | 7.0 - 9.0 | Optimal for NHS ester reaction with primary amines.[1] |

| Sulfhydryl Reaction pH | 6.5 - 7.5 | Optimal for maleimide reaction with sulfhydryls; minimizes maleimide hydrolysis.[1] |

| Optimal Overall pH | 7.2 - 7.5 | A good compromise that ensures high reactivity for both groups while maintaining stability.[1] |

| Molar Excess of Crosslinker | 10- to 50-fold | Ensures sufficient activation of the amine-containing protein.[1][10] |

| Incubation Time | 30 minutes - 2 hours | Adequate for reaction completion at the specified temperatures.[1] |

| Incubation Temperature | Room Temp. or 4°C | 4°C may be preferred for enhancing the stability of sensitive proteins.[1] |

Key Applications in Research and Drug Development

The unique properties of Sulfo-GMBS make it a versatile tool for a wide range of bioconjugation applications.

-

Antibody-Enzyme Conjugates: Sulfo-GMBS is widely used to create conjugates for immunoassays like ELISA, where an enzyme is linked to an antibody for signal detection.[2]

-

Hapten-Carrier Conjugates: For antibody production, small molecules (haptens) that are not immunogenic on their own can be conjugated to larger carrier proteins (e.g., KLH or BSA) using Sulfo-GMBS to elicit a robust immune response.[2]

-

Antibody-Drug Conjugates (ADCs): In this therapeutic modality, a cytotoxic drug (containing a sulfhydryl group) is linked to a monoclonal antibody that targets tumor cells. The water solubility and defined chemistry of Sulfo-GMBS are highly advantageous for producing stable and effective ADCs.

-

Protein Interaction Studies: By crosslinking proteins in a complex, Sulfo-GMBS can help identify interacting partners and map protein interfaces.[12] Its membrane impermeability is especially useful for capturing interactions occurring on the cell surface.

Conclusion

Sulfo-GMBS stands out as a superior heterobifunctional crosslinker due to its water solubility, which simplifies experimental design, enhances the stability of biomolecules, and enables cell-surface-specific applications. Its well-defined, two-step reaction chemistry provides researchers with precise control over the conjugation process, leading to the formation of stable, functional, and minimally immunogenic biomolecular conjugates. For scientists and drug development professionals, mastering the use of Sulfo-GMBS is a key step toward advancing innovations in diagnostics, therapeutics, and fundamental biological research.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. cephamls.com [cephamls.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. sulfo-n-succinimidyl 4-maleimidobutyrate sodium salt | C12H11N2NaO9S | CID 23683309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermo Scientific Sulfo-GMBS (N- -maleimidobutyryl-oxysulfosuccinimide ester) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. Cross-Linker Sulfo-GMBS | CAS 185332-92-7 Dojindo [dojindo.com]

- 7. Thermo Scientific Sulfo-GMBS (N- -maleimidobutyryl-oxysulfosuccinimide ester) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ie]

- 8. Sulfo GMBS [gbiosciences.com]

- 9. What Does Water-based Crosslinker Do? - SINOYQX | World’s No.2 Melamine Foam Manufacturer | Resin & Magic Sponge Supplier [sinoyqx.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. labmartgh.com [labmartgh.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Principles of NHS Ester-Maleimide Crosslinking

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical principles underpinning N-hydroxysuccinimide (NHS) ester-maleimide crosslinking, a cornerstone of bioconjugation chemistry. This powerful technique is instrumental in the development of antibody-drug conjugates (ADCs), immunoassays, and a variety of protein-based diagnostics and therapeutics.

The Foundation: Heterobifunctional Crosslinking

NHS ester-maleimide crosslinkers are heterobifunctional reagents, meaning they possess two distinct reactive groups at either end of a spacer arm.[1][2][3] This architecture facilitates a controlled, sequential two-step conjugation process, targeting different functional groups on separate molecules.[4][5] The most common pairing involves an NHS ester, which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein), and a maleimide (B117702) group, which specifically targets sulfhydryl (thiol) groups (e.g., from cysteine residues).[3][6] This specificity minimizes the formation of undesirable homodimers or polymers, which can be a significant issue with homobifunctional crosslinkers.[3][4]

A widely used example of such a crosslinker is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1][4] The cyclohexane (B81311) ring in its structure enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis.[4][5] Water-soluble versions, like Sulfo-SMCC, are also available for reactions in aqueous environments without the need for organic solvents.[4][5]

The Two-Step Reaction Mechanism

The elegance of NHS ester-maleimide crosslinking lies in its two-step reaction sequence, which allows for precise control over the conjugation process.

Step 1: Amine Acylation via NHS Ester Reaction

The initial step involves the reaction of the NHS ester moiety with a primary amine on the first biomolecule.[4] This reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[6][7] This results in the formation of a stable amide bond and the displacement of the N-hydroxysuccinimide leaving group.[6][8]

This reaction is highly dependent on pH. The primary amine must be deprotonated to be nucleophilic.[7][9] Since the pKa of the ε-amino group of lysine is around 10.5, the reaction is typically carried out in a slightly alkaline buffer.[7]

Step 2: Thiol Addition via Maleimide Reaction

Once the first biomolecule is "activated" with the maleimide group and any excess crosslinker is removed, it is introduced to the second biomolecule, which contains a sulfhydryl group. The maleimide group reacts with the thiol via a Michael addition mechanism.[10][11] In this reaction, the thiolate anion acts as a nucleophile, attacking one of the carbon atoms in the carbon-carbon double bond of the maleimide ring.[11] This forms a stable, covalent thioether bond.[11]

This reaction is also pH-dependent. The thiol group needs to be in its nucleophilic thiolate form. The reaction is highly efficient and chemoselective for thiols within a specific pH range.[12][13]

Quantitative Data and Key Reaction Parameters

The efficiency and specificity of NHS ester-maleimide crosslinking are governed by several critical parameters. The data below is compiled from multiple sources to provide a comprehensive overview.

| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide Reaction (Sulfhydryl-reactive) | References |

| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | [5][8][14] |

| Mechanism | Nucleophilic Acyl Substitution | Michael Addition | [6][7][11] |

| Target Functional Group | Primary Amines (-NH₂) | Sulfhydryls (-SH) | [3][6] |

| Competing Reactions | Hydrolysis of NHS ester | Hydrolysis of maleimide, reaction with amines at pH > 7.5 | [11][14] |

| Resulting Bond | Amide | Thioether | [8][14] |

| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES (Amine-free) | Phosphate, HEPES (Thiol-free) | [8][15] |

| Typical Reaction Time | 0.5 - 4 hours | 1 - 2 hours | [8][16] |

| Typical Reaction Temperature | 4°C to Room Temperature | Room Temperature | [8][17] |

Hydrolysis Rates of NHS Esters:

The stability of the NHS ester is a critical factor, as it is susceptible to hydrolysis, which renders it inactive. The rate of hydrolysis increases with pH.[8][18][19]

| pH | Temperature | Half-life of NHS Ester Hydrolysis | References |

| 7.0 | 0°C | 4 - 5 hours | [8][18] |

| 8.6 | 4°C | 10 minutes | [8][18] |

Relative Reactivity of Maleimides:

At neutral pH, the reaction of maleimides with thiols is significantly faster than with amines, ensuring high specificity.

| Condition | Relative Reaction Rate | Reference |

| pH 7.0 | Maleimide reaction with thiols is ~1,000 times faster than with amines. | [12] |

Visualizing the Process: Diagrams

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and the overall experimental workflow.

Experimental Protocols

The following are generalized protocols for the preparation of an antibody-drug conjugate (ADC) using an SMCC crosslinker, a common application of this chemistry.

Protocol 1: Activation of Antibody with SMCC

-

Materials:

-

Procedure:

-

Antibody Preparation: Prepare the antibody in the amine-free Reaction Buffer. Ensure the buffer does not contain primary amines like Tris.[5][20]

-

SMCC Solution Preparation: Immediately before use, dissolve the SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[20] SMCC is moisture-sensitive.[17]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution while gently mixing.[5][7] The optimal molar excess depends on the antibody concentration and should be determined empirically.[7]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[5][17]

-

Removal of Excess SMCC: Immediately following incubation, remove the excess, unreacted SMCC using a desalting column equilibrated with the Reaction Buffer.[5][20] This yields the maleimide-activated antibody.

-

Protocol 2: Conjugation of Maleimide-Activated Antibody to a Thiol-Containing Drug

-

Materials:

-

Procedure:

-

Drug Preparation: Dissolve the thiol-containing drug in a suitable buffer (pH 6.5-7.5). If the drug has disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, which must then be removed before conjugation.[15]

-

Conjugation Reaction: Add the thiol-containing drug to the maleimide-activated antibody solution. The molar ratio of drug to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[16]

-

Quenching (Optional but Recommended): To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.[20]

-

Purification: Purify the final ADC to remove unreacted drug, drug-linker species, and any protein aggregates. The most common method for ADC purification is Size-Exclusion Chromatography (SEC).[20]

-

Conclusion

NHS ester-maleimide crosslinking provides a robust and highly specific method for creating well-defined bioconjugates.[6] By understanding the underlying chemical principles, reaction kinetics, and critical experimental parameters, researchers can effectively leverage this powerful tool for a wide range of applications in drug development, diagnostics, and fundamental research. Careful optimization of reaction conditions, particularly pH, is paramount to achieving high yields of the desired conjugate while minimizing side reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. covachem.com [covachem.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 10. bachem.com [bachem.com]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 17. proteochem.com [proteochem.com]

- 18. help.lumiprobe.com [help.lumiprobe.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to Amine to Sulfhydryl Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of amine to sulfhydryl crosslinking chemistry. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful bioconjugation technique for creating everything from antibody-drug conjugates (ADCs) to immobilized proteins for immunoassays.

Core Principles of Amine to Sulfhydryl Conjugation

Amine to sulfhydryl conjugation is a robust and widely used bioconjugation strategy that creates a stable covalent bond between two molecules. This is typically achieved using heterobifunctional crosslinkers, which possess two different reactive groups.[1][2][3] The most common pairing involves an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein), and a maleimide (B117702) group, which specifically reacts with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues).[4]

This two-step approach allows for controlled and directed conjugation, minimizing the formation of unwanted homodimers or polymers.[4] The general workflow involves first reacting the NHS ester of the crosslinker with the amine-containing molecule. After removing the excess unreacted crosslinker, the now maleimide-activated molecule is introduced to the sulfhydryl-containing molecule to form the final conjugate.[4]

Chemistry of the NHS Ester-Amine Reaction

NHS esters react with primary amines under neutral to slightly alkaline conditions (pH 7.2-9.0) to form a stable amide bond.[4][5] The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.[4]

Chemistry of the Maleimide-Thiol Reaction

Maleimides react with sulfhydryl groups through a Michael addition reaction, forming a stable, non-reversible thioether bond.[6] This reaction is most efficient and specific at a slightly acidic to neutral pH range of 6.5-7.5.[4] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.[4]

Common Crosslinkers: SMCC and Sulfo-SMCC

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), are among the most popular heterobifunctional crosslinkers for amine to sulfhydryl conjugation.[5][7]

-

SMCC is membrane-permeable and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[5]

-

Sulfo-SMCC has a sulfonate group on the NHS ring, rendering it water-soluble and ideal for reactions with proteins that may be sensitive to organic solvents.[7]

The cyclohexane (B81311) ring in the spacer arm of both SMCC and Sulfo-SMCC provides stability to the maleimide group, reducing its susceptibility to hydrolysis compared to linkers without this feature. This allows for the preparation and even storage of maleimide-activated intermediates.[5][7]

Quantitative Data for Experimental Design

The success of an amine to sulfhydryl conjugation reaction is dependent on several key parameters. The following tables summarize important quantitative data to aid in experimental design.

Table 1: Stability of Reactive Groups

| Reactive Group | pH Range for Optimal Reaction | Half-life in Aqueous Solution | Competing Reactions |

| NHS Ester | 7.2 - 8.5[4] | 4-5 hours at pH 7.0, 1 hour at pH 8.0, 10 minutes at pH 8.6[8][9][10] | Hydrolysis, which increases with pH[8] |

| Maleimide | 6.5 - 7.5[4] | More stable than NHS esters, but hydrolysis increases at pH > 7.5[5] | Reaction with primary amines at pH > 7.5[4] |

Table 2: Recommended Molar Excess of Crosslinker (SMCC/Sulfo-SMCC) for Protein Activation

| Protein Concentration | Recommended Molar Excess of Crosslinker |

| < 1 mg/mL | 40-80 fold[1][5] |

| 1-4 mg/mL | 20-fold[1][5] |

| 5-10 mg/mL | 5-10 fold[1][5] |

Note: More dilute protein solutions require a greater molar excess of the crosslinker to achieve the same level of activation.[1][5]

Experimental Protocols

The following are detailed protocols for common applications of amine to sulfhydryl conjugation.

Protocol 1: General Two-Step Conjugation of Two Proteins Using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Protein-NH₂

-

Protein-SH

-

Sulfo-SMCC

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5 (amine- and sulfhydryl-free)

-

Reducing agent (if needed, e.g., TCEP or DTT)

-

Desalting columns

Methodology:

-

Preparation of Proteins:

-

Dissolve or dialyze Protein-NH₂ into the Conjugation Buffer.

-

If Protein-SH has no free sulfhydryls, reduce disulfide bonds by incubating with a 5-10 molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.[11]

-

-

Activation of Protein-NH₂ with Sulfo-SMCC:

-

Immediately before use, dissolve Sulfo-SMCC in the Conjugation Buffer.

-

Add the appropriate molar excess of Sulfo-SMCC to the Protein-NH₂ solution (see Table 2).

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

-

-

Removal of Excess Sulfo-SMCC:

-

Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the maleimide group from reacting with sulfhydryls on the same or other Protein-NH₂ molecules.[4]

-

-

Conjugation of Maleimide-Activated Protein-NH₂ to Protein-SH:

-

Combine the desalted, maleimide-activated Protein-NH₂ with Protein-SH. The optimal molar ratio should be determined empirically.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.[12]

-

-

Quenching (Optional):

-

To cap any unreacted maleimide groups, add a quenching agent such as N-acetylcysteine or cysteine at a 5-10 molar excess to the maleimide-activated protein. Incubate for 20-30 minutes.[11]

-

-

Purification and Analysis:

-

Purify the conjugate using size-exclusion chromatography (SEC) or other suitable methods.

-

Analyze the conjugate by SDS-PAGE, which will show a shift in molecular weight corresponding to the successful conjugation. Further characterization can be performed using mass spectrometry.[7]

-

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) with SMCC and MMAE

This protocol outlines the conjugation of the cytotoxic drug Monomethyl Auristatin E (MMAE) to an antibody via its cysteine residues.

Materials:

-

Monoclonal antibody (mAb)

-

MMAE-SMCC linker-payload

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[3]

-

Quenching Reagent: N-acetylcysteine

-

Purification system (e.g., SEC or HIC)

Methodology:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 2-5 mg/mL in the conjugation buffer.[13]

-

Add a 2-5 fold molar excess of freshly prepared TCEP solution to the antibody to reduce the interchain disulfide bonds.[13]

-

Incubate the reaction at 37°C for 1-2 hours.[13]

-

Remove the excess TCEP by buffer exchange using a desalting column or tangential flow filtration, equilibrating with the conjugation buffer.[13]

-

-

Drug-Linker Conjugation:

-

Dissolve the MMAE-SMCC in DMSO to create a stock solution.

-

Add the MMAE-SMCC stock solution to the reduced antibody to achieve a 5-10 fold molar excess. The final DMSO concentration should be below 10% (v/v).[13]

-

Incubate the reaction for 1-4 hours at room temperature (20-25°C) with gentle mixing.[13]

-

-

Quenching the Reaction:

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[13]

-

Collect the fractions containing the purified ADC and exchange the buffer to a suitable formulation buffer.

-

-

Characterization of the ADC:

Visualizing the Process: Diagrams

Chemical Reaction Pathway

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. nanocomposix.com [nanocomposix.com]

- 11. benchchem.com [benchchem.com]

- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Technical Core of Bioconjugation: A Guide to the Sulfo-GMBS Crosslinker and its 7.3 Å Spacer Arm

For Immediate Release

In the intricate world of scientific research and drug development, the precise linking of molecules is paramount. The Sulfo-GMBS crosslinker, with its defined 7.3 Ångström spacer arm, stands as a critical tool for creating stable and functional bioconjugates. This technical guide provides an in-depth exploration of Sulfo-GMBS, its chemical properties, the significance of its spacer arm length, and detailed protocols for its application, tailored for researchers, scientists, and professionals in drug development.

Introduction to Sulfo-GMBS: A Water-Soluble Amine-to-Sulfhydryl Crosslinker

Sulfo-GMBS (N-γ-maleimidobutyryl-oxysulfosuccinimide ester) is a heterobifunctional crosslinking agent designed for the covalent conjugation of molecules containing primary amines to those with sulfhydryl groups.[1][2] Its architecture features two distinct reactive moieties at opposite ends of a short spacer arm: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide (B117702) group. The Sulfo-NHS ester reacts specifically with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[3] The maleimide group, in turn, selectively reacts with sulfhydryl groups, present in cysteine residues, to create a stable thioether bond.[3]

A key feature of Sulfo-GMBS is the presence of a sulfonate group on the N-hydroxysuccinimide ring. This modification imparts water solubility to the reagent, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[3][4] This is particularly advantageous when working with proteins that are sensitive to organic solvents and prone to denaturation.[5] Furthermore, the water-soluble nature of Sulfo-GMBS prevents it from permeating cell membranes, making it an ideal choice for cell surface crosslinking applications.[4]

The Significance of the 7.3 Å Spacer Arm

The spacer arm of a crosslinker dictates the distance between the two conjugated molecules. At 7.3 Ångströms, the spacer arm of Sulfo-GMBS is considered short.[1][2] This specific length has several important implications for its use in bioconjugation:

-

Proximity and Structural Integrity: The short spacer arm is ideal for crosslinking molecules that are in close proximity. In protein-protein interaction studies, a short spacer can provide high-resolution distance constraints, aiding in the structural analysis of protein complexes.[6] By linking nearby residues, it can help to stabilize protein conformations without introducing significant artificial flexibility.

-

Reduced Immunogenicity: Studies have reported that GMBS and its water-soluble analog, Sulfo-GMBS, are less immunogenic compared to other crosslinkers like SMCC.[1] This is a crucial consideration in the development of therapeutic conjugates, such as antibody-drug conjugates (ADCs), where minimizing the immune response against the linker is essential.

-

Application in Compact Conjugates: The compact nature of the Sulfo-GMBS linker is beneficial when creating conjugates where minimal separation between the two components is desired. This can be important for maintaining the biological activity of the conjugated molecules, for instance, in the development of enzyme- and fluorophore-labeled probes for immunoassays.[7]

Quantitative Data and Comparative Analysis

The selection of a crosslinker is a critical step in experimental design. The following tables provide a summary of the physicochemical properties of Sulfo-GMBS and a comparison with another commonly used amine-to-sulfhydryl crosslinker, Sulfo-SMCC.

| Property | Sulfo-GMBS | Source |

| Full Chemical Name | N-γ-maleimidobutyryl-oxysulfosuccinimide ester | [1] |

| Molecular Weight | 382.28 g/mol | [8] |

| Spacer Arm Length | 7.3 Å | [1][2] |

| Reactivity Towards | Primary Amines (-NH₂) and Sulfhydryls (-SH) | [3] |

| Water Soluble | Yes | [3] |

| Membrane Permeable | No | [4] |

| Feature | Sulfo-GMBS | Sulfo-SMCC | Source |

| Spacer Arm Length | 7.3 Å | 8.3 Å | [4][9] |

| Spacer Arm Structure | Aliphatic Chain | Cyclohexane (B81311) Ring | [10] |

| Maleimide Stability | Standard | Increased stability due to cyclohexane ring | [10][11] |

| Immunogenicity | Reported to be less immunogenic than SMCC | Standard | [1] |

| Water Solubility | Yes | Yes | [3][11] |

Experimental Protocols

Successful conjugation with Sulfo-GMBS relies on a carefully planned and executed experimental protocol. The following is a detailed two-step procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

Materials and Reagents

-

Sulfo-GMBS (e.g., Thermo Scientific™, Cat. No. 22324)

-

Protein-NH₂ (e.g., Antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Molecule-SH (e.g., Cysteine-containing peptide or reduced enzyme) in a sulfhydryl-free buffer

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

-

Desalting Columns (for purification)

-

Quenching Reagent (Optional): L-cysteine or N-acetylcysteine

Step 1: Activation of Amine-Containing Protein with Sulfo-GMBS

This step involves the reaction of the Sulfo-NHS ester of Sulfo-GMBS with the primary amines on Protein-NH₂, resulting in a maleimide-activated protein.

-

Prepare Protein-NH₂: Dissolve the amine-containing protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Prepare Sulfo-GMBS: Immediately before use, dissolve Sulfo-GMBS in the Conjugation Buffer to a concentration of approximately 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the Sulfo-GMBS solution to the Protein-NH₂ solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Purification: Remove excess, unreacted Sulfo-GMBS using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Conjugation to the Sulfhydryl-Containing Molecule

The maleimide-activated protein is now ready to react with the sulfhydryl groups on Molecule-SH.

-

Prepare Molecule-SH: Ensure the sulfhydryl-containing molecule is in a buffer at a pH of 6.5-7.5. If necessary, reduce any disulfide bonds to generate free sulfhydryls.

-

Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ with the Molecule-SH. The molar ratio will depend on the desired degree of labeling and should be optimized for each specific application.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM and incubate for an additional 15-30 minutes.

-

Final Purification: Purify the final conjugate from unreacted molecules using an appropriate method such as size-exclusion chromatography.

Visualization of Key Processes

To further elucidate the application of Sulfo-GMBS, the following diagrams, generated using Graphviz, illustrate the chemical reaction mechanism and a typical experimental workflow for creating an antibody-enzyme conjugate for use in an ELISA.

Caption: Chemical reaction mechanism of Sulfo-GMBS conjugation.

Caption: Experimental workflow for Antibody-HRP conjugate preparation.

Conclusion

The Sulfo-GMBS crosslinker, with its water-soluble nature and short 7.3 Å spacer arm, is a versatile and effective tool for a wide range of bioconjugation applications. Its ability to create stable linkages between amine- and sulfhydryl-containing molecules with minimal immunogenicity makes it particularly valuable in the development of sensitive immunoassays and targeted therapeutics. A thorough understanding of its chemical properties and the optimization of reaction conditions are key to harnessing its full potential in advancing scientific research and drug development.

References

- 1. Sulfo GMBS protein crosslinker heterobifunctional non cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 2. Sulfo-GMBS (N-γ-maleimidobutyryl-oxysulfosuccinimide ester) 50 mg | Buy Online [thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Cross-Linker Sulfo-GMBS | CAS 185332-92-7 Dojindo [dojindo.com]

- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. store.sangon.com [store.sangon.com]

A Beginner's Guide to Sulfo-GMBS for Protein Coupling: An In-depth Technical Guide

For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, the ability to effectively couple proteins is a cornerstone of innovation. This guide provides a comprehensive overview of Sulfo-GMBS (N-γ-maleimidobutyryl-oxysulfosuccinimide ester), a water-soluble heterobifunctional crosslinker, offering a deep dive into its mechanism, practical applications, and detailed experimental protocols.

Introduction to Sulfo-GMBS: A Versatile Tool for Protein Coupling

Sulfo-GMBS is a powerful reagent used to covalently link two different biomolecules, a process central to numerous applications, from creating antibody-drug conjugates (ADCs) to studying protein-protein interactions.[1][2] Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[3] This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.[3]

The inclusion of a sulfonate group on the NHS ring renders Sulfo-GMBS water-soluble, a significant advantage over its non-sulfonated counterpart, GMBS.[3] This property eliminates the need for organic solvents that can be detrimental to protein structure and function, allowing for conjugation reactions to be performed in aqueous buffers.[3]

Key Properties of Sulfo-GMBS:

| Property | Description | Reference(s) |

| Molecular Weight | 382.28 g/mol | [4] |

| Spacer Arm Length | 7.3 Å | [5] |

| Reactivity | Amine-reactive (Sulfo-NHS ester) and Sulfhydryl-reactive (Maleimide) | [2] |

| Solubility | Water-soluble | [3] |

| Cleavability | Non-cleavable | [2] |

The Chemistry of Sulfo-GMBS: A Two-Step Coupling Mechanism

The elegance of Sulfo-GMBS lies in its sequential reaction mechanism, which provides a high degree of control over the conjugation process. This two-step workflow is fundamental to achieving specific and efficient coupling between a protein containing primary amines (like lysine (B10760008) residues) and another molecule possessing a free sulfhydryl group (like a cysteine residue).

The process begins with the reaction of the Sulfo-NHS ester group of Sulfo-GMBS with primary amines on the first protein (Protein-NH₂). This reaction is most efficient at a slightly alkaline pH and results in the formation of a stable amide bond, effectively "activating" the protein with maleimide groups.[3] Following this initial step, any excess, unreacted Sulfo-GMBS is removed.

In the second step, the maleimide-activated protein is introduced to the second molecule, which contains a free sulfhydryl group (Molecule-SH). The maleimide group specifically reacts with the sulfhydryl group to form a stable thioether bond, completing the crosslinking process.[3]

Quantitative Parameters for Optimal Conjugation

Achieving high-yield and specific conjugation with Sulfo-GMBS requires careful optimization of several key reaction parameters. The following tables summarize the critical quantitative data for successful protein coupling.

Table 1: Optimal Reaction Conditions

| Parameter | Recommended Range | Notes | Reference(s) |

| pH for NHS Ester Reaction | 7.0 - 9.0 | The rate of hydrolysis of the NHS ester increases with pH. A common starting point is pH 7.2-7.5. | [3] |

| pH for Maleimide Reaction | 6.5 - 7.5 | At pH > 7.5, the maleimide group can react with primary amines and also undergoes hydrolysis. | [3] |

| Molar Excess of Sulfo-GMBS | 10- to 50-fold over Protein-NH₂ | More dilute protein solutions may require a higher molar excess. Empirical testing is recommended. | [3][6] |

| Incubation Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used to slow down the reaction and potentially improve protein stability. | [3] |

| Incubation Time (Step 1) | 30 minutes at RT or 2 hours at 4°C | [3] | |

| Incubation Time (Step 2) | 30 minutes at RT or 2 hours at 4°C | [3] |

Table 2: Recommended Buffer Compositions

| Buffer Component | Concentration | Purpose | Reference(s) |

| Phosphate Buffered Saline (PBS) | 1X | Primary conjugation buffer. | [3] |

| EDTA | 1-5 mM | Chelates divalent metals to prevent disulfide bond formation in the sulfhydryl-containing protein. | [3] |

| Amine-free and Sulfhydryl-free Buffers | N/A | Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls as they will compete with the reaction. | [3] |

Detailed Experimental Protocols

This section provides a generalized two-step protocol for protein-protein coupling using Sulfo-GMBS. It is crucial to note that optimization for specific proteins and applications is often necessary.

Step 1: Activation of the Amine-Containing Protein (Protein-NH₂)

-

Protein Preparation: Dissolve the amine-containing protein (Protein-NH₂) in an amine-free conjugation buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[3]

-

Sulfo-GMBS Preparation: Immediately before use, dissolve Sulfo-GMBS in the conjugation buffer to create a 10 mM stock solution (e.g., 3.82 mg of Sulfo-GMBS in 1 mL of buffer).[3] Do not store the reconstituted Sulfo-GMBS.[3]

-

Reaction Initiation: Add the 10 mM Sulfo-GMBS stock solution to the Protein-NH₂ solution to achieve the desired molar excess (typically 10- to 50-fold). For a 10-fold molar excess with a 0.1 mM protein solution, add 100 µL of the 10 mM Sulfo-GMBS stock per 1 mL of protein solution.[3]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[3]

-

Removal of Excess Crosslinker: Remove the unreacted Sulfo-GMBS using a desalting column (e.g., a spin desalting column) equilibrated with the conjugation buffer. This step is critical to prevent the maleimide group from being quenched in the subsequent step.

Step 2: Conjugation to the Sulfhydryl-Containing Protein (Protein-SH)

-

Protein Preparation: Ensure the sulfhydryl-containing protein (Protein-SH) is in a reduced state and dissolved in the conjugation buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Conjugation Reaction: Immediately mix the desalted, maleimide-activated Protein-NH₂ with the Protein-SH. The molar ratio of the two proteins should be optimized based on the desired final conjugate.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[3]

-

Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol (B42355) can be added to quench any unreacted maleimide groups.

-

Purification and Analysis: Purify the final conjugate using appropriate chromatography techniques (e.g., size-exclusion chromatography) to remove unconjugated proteins and other reaction components. The conjugation efficiency can be assessed by methods such as SDS-PAGE analysis.[3]

Application Spotlight: Studying Receptor-Ligand Interactions in Signaling Pathways

A powerful application of Sulfo-GMBS is in the study of cell signaling pathways by covalently linking a ligand to its cell surface receptor. This can be used to stabilize the ligand-receptor interaction for structural studies, to identify receptor subunits, or to investigate the initial events of signal transduction.

A prime example is the epidermal growth factor receptor (EGFR) signaling pathway.[7] EGF, the ligand, can be coupled to its receptor, EGFR, on the cell surface using Sulfo-GMBS. This crosslinking event mimics the natural binding and can be used to study receptor dimerization and the subsequent activation of downstream signaling cascades.[8]

Conclusion

Sulfo-GMBS is an invaluable reagent for researchers engaged in protein coupling. Its water solubility, heterobifunctional nature, and well-defined reaction chemistry provide a robust platform for a wide array of applications. By understanding the core principles of its mechanism and carefully optimizing experimental conditions, scientists can harness the power of Sulfo-GMBS to create novel bioconjugates and advance our understanding of complex biological systems. As with any chemical modification of proteins, empirical testing and optimization are key to achieving the desired outcome for your specific application.[3]

References

- 1. nbsbio.co.uk [nbsbio.co.uk]

- 2. cephamls.com [cephamls.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. sulfo-n-succinimidyl 4-maleimidobutyrate sodium salt | C12H11N2NaO9S | CID 23683309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. labmartgh.com [labmartgh.com]

- 7. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-GMBS: A Technical Guide to Heterobifunctional Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-GMBS (N-γ-maleimidobutyryloxy-sulfosuccinimide ester), a water-soluble heterobifunctional crosslinker. This document details its core features, chemical properties, and applications in bioconjugation, offering structured data, detailed experimental protocols, and visual diagrams to support researchers in the field of drug development and life sciences.

Core Features and Chemical Properties

Sulfo-GMBS is a powerful tool for covalently linking molecules, specifically targeting primary amines and sulfhydryl groups.[1][2] Its heterobifunctional nature, containing both an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide (B117702) group, allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers.[2][3] The inclusion of a sulfonate group on the NHS ester ring renders Sulfo-GMBS water-soluble, a key advantage over its non-sulfonated analog, GMBS, as it allows for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.[2][3]

Quantitative Data Summary

The key quantitative properties of Sulfo-GMBS are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | References |

| Molecular Weight | 382.28 g/mol | [4] |

| Spacer Arm Length | 7.3 Å | [2] |

| CAS Number | 185332-92-7 | [4] |

| Molecular Formula | C₁₂H₁₁N₂NaO₉S | [4] |

| Amine-Reactive Group | Sulfo-NHS Ester | [2] |

| Sulfhydryl-Reactive Group | Maleimide | [2] |

| Solubility | Water-soluble (up to ~10 mM) | [2] |

| Cleavability | Non-cleavable | [5] |

Reactivity and Stability

The reactivity of Sulfo-GMBS is pH-dependent, a critical consideration for optimizing conjugation efficiency and minimizing side reactions.

| Reactive Group | Optimal pH Range for Reaction | Stability Considerations | References |

| Sulfo-NHS Ester | 7.0 - 8.5 | Hydrolyzes in aqueous solutions. The rate of hydrolysis increases with pH. Half-life is approximately 4-5 hours at pH 7 and 10 minutes at pH 8.6.[6][7] | [2][8] |

| Maleimide | 6.5 - 7.5 | More stable than the NHS ester but will slowly hydrolyze at pH > 7.5, losing its specificity for sulfhydryls.[2][3] | [2][3] |

Reaction Mechanism and Experimental Workflow

The use of Sulfo-GMBS typically follows a two-step reaction pathway, which is crucial for its utility in creating specific biomolecular conjugates.

Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism of Sulfo-GMBS, first with a primary amine and subsequently with a sulfhydryl group.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. labmartgh.com [labmartgh.com]

- 4. Cross-Linker Sulfo-GMBS | CAS 185332-92-7 Dojindo [dojindo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. interchim.fr [interchim.fr]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

Sulfo-GMBS: An In-depth Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-succinimidyl 4-maleimidobutyrate (Sulfo-GMBS), a water-soluble heterobifunctional crosslinker, and its diverse applications in molecular biology. We will delve into its chemical properties, detailed experimental protocols, and its utility in elucidating protein-protein interactions, with a focus on its potential for studying signaling pathways.

Core Concepts: Understanding Sulfo-GMBS

Sulfo-GMBS is a powerful tool for covalently linking molecules, primarily proteins, by targeting specific functional groups. Its structure features two reactive ends: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a spacer arm.

-

NHS Ester: This group reacts specifically with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.

-

Maleimide: This group exhibits high reactivity towards sulfhydryl groups (-SH), which are present in cysteine residues.

-

Water Solubility: The "Sulfo" prefix indicates the presence of a sulfonate group, which renders the molecule water-soluble. This is a significant advantage over its non-sulfonated counterpart, GMBS, as it allows for conjugation reactions in aqueous buffers without the need for organic solvents that can denature proteins.[1][2]

The heterobifunctional nature of Sulfo-GMBS allows for controlled, two-step conjugation procedures, minimizing the formation of unwanted polymers.

Chemical Reaction Mechanism